4,4'-Ethylenedi-3-toluidine

Descripción

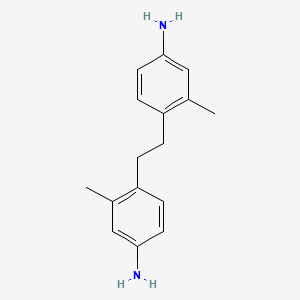

4,4'-Ethylenedi-3-toluidine (systematic name: 3,3'-dimethyl-4,4'-ethylenedianiline) is an aromatic diamine compound structurally characterized by two 3-toluidine groups (methyl-substituted aniline) linked by an ethylene (–CH₂CH₂–) bridge. These compounds are primarily used in polymer synthesis, dye manufacturing, and as intermediates in organic chemistry. Their toxicity profiles often necessitate strict regulatory control .

Propiedades

Número CAS |

22856-62-8 |

|---|---|

Fórmula molecular |

C16H20N2 |

Peso molecular |

240.34 g/mol |

Nombre IUPAC |

4-[1-(4-amino-2-methylphenyl)ethyl]-3-methylaniline |

InChI |

InChI=1S/C16H20N2/c1-10-8-13(17)4-6-15(10)12(3)16-7-5-14(18)9-11(16)2/h4-9,12H,17-18H2,1-3H3 |

Clave InChI |

YIZBNZOKVQPEDO-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)N)CCC2=C(C=C(C=C2)N)C |

SMILES canónico |

CC1=C(C=CC(=C1)N)C(C)C2=C(C=C(C=C2)N)C |

Otros números CAS |

22856-62-8 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Actividad Biológica

4,4'-Ethylenedi-3-toluidine (EDT) is an organic compound that has garnered attention due to its potential biological activities, particularly in the context of toxicology and carcinogenicity. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with EDT.

EDT is a derivative of toluidine, characterized by an ethylene bridge between two 3-toluidine units. Its chemical structure is significant for its reactivity and biological interactions. The molecular formula is , and it has a molecular weight of 160.22 g/mol.

Toxicological Profile

The toxicological profile of EDT indicates that it may pose health risks upon exposure. Studies have shown that compounds related to EDT can induce methemoglobinemia, a condition where hemoglobin is modified to methemoglobin, reducing its oxygen-carrying capacity. This effect has been documented in various animal studies, particularly in rats and mice.

- Methemoglobin Formation : Research indicates that EDT can lead to increased levels of methemoglobin in blood samples from exposed animals. This effect is dose-dependent and has been observed at concentrations as low as 30 mg/kg body weight per day .

Experimental Studies

- Metabolic Studies : In vivo studies have demonstrated that EDT undergoes metabolic conversion in the liver, leading to various metabolites that may exert different biological effects. For example, the formation of N-acetylated derivatives has been noted, which could influence both toxicity and carcinogenicity .

- Cytotoxicity Assays : In vitro assays using human cell lines have shown that EDT can induce cytotoxic effects at higher concentrations, with IC50 values indicating significant cell death at levels above 50 µM .

Data Table: Summary of Biological Effects

Aplicaciones Científicas De Investigación

4,4'-Ethylenedi-3-toluidine is an organic compound with significant applications in various scientific and industrial fields. This article explores its applications, particularly in scientific research, and includes comprehensive data tables and documented case studies.

Chemical Properties and Structure

This compound (C16H20N2) is a diamine characterized by its ethylene bridge connecting two 3-toluidine groups. Its molecular structure allows it to participate in various chemical reactions, making it valuable in several applications, particularly in polymer chemistry and material science.

Polymer Chemistry

This compound is primarily used as a curing agent for epoxy resins and polyurethanes. Its amine functionality enables it to react with epoxy groups, facilitating the cross-linking process essential for developing durable materials. This compound is particularly favored for applications requiring high thermal stability and mechanical strength.

Table 1: Curing Agent Applications

| Application Type | Description | Benefits |

|---|---|---|

| Epoxy Resins | Used as a hardener in epoxy formulations | Enhances thermal and chemical resistance |

| Polyurethane Foams | Acts as a curing agent for flexible foams | Improves elasticity and durability |

| Coatings | Incorporated into protective coatings | Provides corrosion resistance |

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for chromatographic techniques. It can be separated and quantified using High-Performance Liquid Chromatography (HPLC), aiding in the analysis of complex mixtures.

Research involving this compound often focuses on its toxicological profile. Studies have investigated its effects on biological systems, particularly regarding its potential mutagenic properties. Understanding these effects is crucial for risk assessment and regulatory compliance.

Case Study: Toxicological Assessment

A study conducted on laboratory animals assessed the systemic toxicity of this compound. The findings indicated that exposure led to increased liver weight and erythrocyte toxicity at certain dosages, highlighting the importance of safety measures when handling this compound in industrial settings .

Industrial Applications

This compound is also utilized in the production of dyes and pigments due to its ability to form stable colorants through chemical reactions with various substrates. Its role as an intermediate in dye synthesis underscores its significance in the textile industry.

Table 3: Industrial Applications

| Industry | Application | Impact |

|---|---|---|

| Textile | Intermediate for dye synthesis | Enhances colorfastness |

| Paints and Coatings | Component in pigment formulations | Improves durability |

Comparación Con Compuestos Similares

Structural and Molecular Differences

The table below compares 4,4'-Ethylenedi-3-toluidine with key analogs based on bridge type, substituents, and regulatory status:

Notes:

- Bridge Type : Ethylene (–CH₂CH₂–) vs. methylene (–CH₂–) bridges influence molecular flexibility and thermal stability. Ethylene-linked compounds may exhibit lower rigidity compared to methylene analogs.

- Substituent Effects : Chlorine atoms (e.g., in 4,4'-Methylenebis(2-chloroaniline)) enhance chemical resistance but increase toxicity. Methyl groups (e.g., in o-toluidine) improve solubility but may reduce thermal stability .

Toxicity and Environmental Impact

- 4,4'-Methylenedi-o-toluidine (CAS 838-88-0): Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC. It is metabolized to reactive intermediates that bind DNA, causing mutations .

- o-Toluidine (CAS 95-53-4): A known bladder carcinogen (Group 1) with occupational exposure limits (OELs) set at 2 ppm .

- This compound : While direct data are unavailable, its structural similarity to methylenedi-o-toluidine suggests comparable toxicity, warranting precautionary handling.

Research Findings and Industrial Relevance

- Polymer Chemistry : Methylenedi-o-toluidine is a key epoxy hardener, while ethylene-linked analogs may offer improved flexibility in thermoset resins .

- Analytical Detection : High-performance liquid chromatography (HPLC) is used to quantify these compounds in environmental samples, with detection limits as low as 10 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.